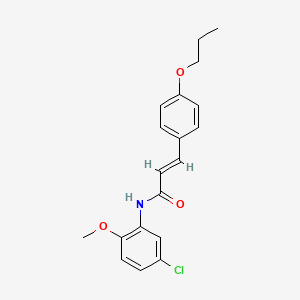
N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide, also known as CMPA, is a chemical compound that has shown potential in scientific research. CMPA belongs to the family of acrylamide derivatives and has been studied for its various biochemical and physiological effects. In
Scientific Research Applications
Corrosion Inhibitors
Acrylamide derivatives have been explored for their potential as corrosion inhibitors in industrial applications. For instance, certain synthetic acrylamide derivatives have demonstrated effectiveness in inhibiting corrosion on copper surfaces in nitric acid solutions. These compounds act as mixed-type inhibitors and exhibit high efficiency, with their adsorption behavior on copper following the Langmuir isotherm model. This suggests potential applications of acrylamide derivatives in protecting metals from corrosion in acidic environments (Abu-Rayyan et al., 2022).
Drug Delivery Systems
Poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer widely studied for its application in drug delivery systems. Controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) have been employed to synthesize PNIPAM under mild conditions, highlighting the versatility of acrylamide derivatives in creating responsive materials for biomedical applications (Convertine et al., 2004).
Polymer Synthesis and Characterization
Acrylamide derivatives are integral to synthesizing various polymers with unique properties, such as thermoresponsive behavior and susceptibility to hydrolysis under mildly acidic conditions. These characteristics are valuable for developing materials with specific responses to environmental changes, potentially useful in biotechnology and materials science (Du et al., 2010).
Analytical and Biochemical Applications
Acrylamide itself is extensively studied for its roles in biochemistry and food science, particularly concerning its formation during cooking and its potential health effects. Research in this area contributes to understanding the chemical pathways leading to acrylamide formation and exploring mitigation strategies to reduce exposure (Friedman, 2003).
Environmental and Safety Studies
The environmental persistence and potential health effects of acrylamide and its derivatives are significant concerns. Studies on the metabolism and formation of hemoglobin adducts of acrylamide provide insight into the exposure routes and biological impacts of these compounds, informing safety guidelines and exposure limits (Fennell et al., 2005).
properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-3-12-24-16-8-4-14(5-9-16)6-11-19(22)21-17-13-15(20)7-10-18(17)23-2/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGYJIUZVOUBGC-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis((1H-benzo[d]imidazol-2-yl)thio)methane dihydrobromide](/img/structure/B2825028.png)
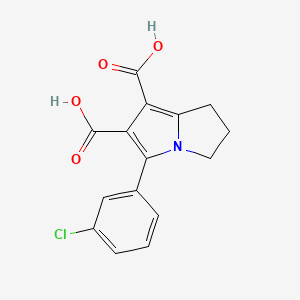
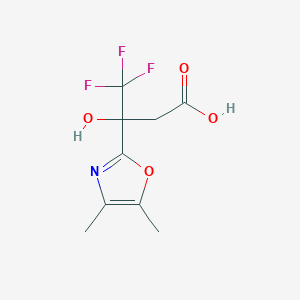

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2825033.png)
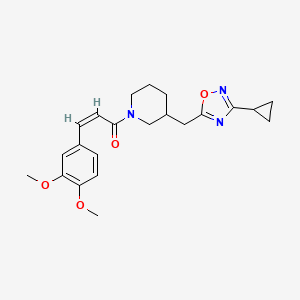
![N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2825037.png)
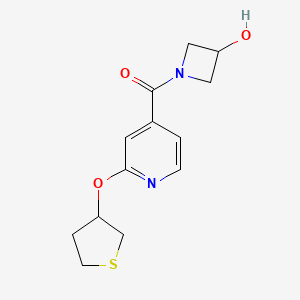
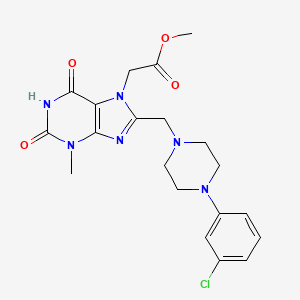
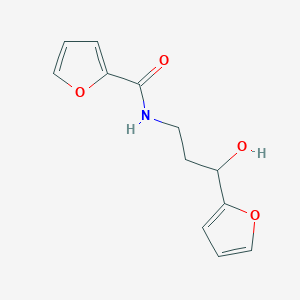
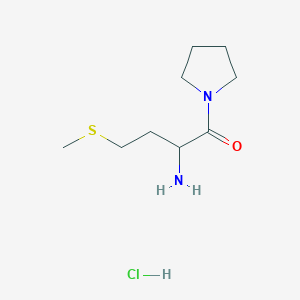
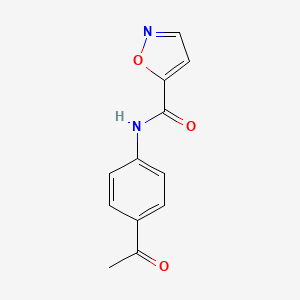
![Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate](/img/structure/B2825049.png)